Neoisomenthol
Description
Contextualization within the Menthol (B31143) Isomer Family
Neoisomenthol (B150136) is one of eight stereoisomers of menthol. The menthol molecule (5-methyl-2-(propan-2-yl)cyclohexan-1-ol) possesses three chiral centers, which gives rise to four pairs of enantiomers (a total of eight different stereoisomers). researchgate.netacs.orgresearchgate.net These pairs of diastereomers are distinguished by the relative spatial orientation of the hydroxyl (-OH), methyl (-CH3), and isopropyl (-CH(CH3)2) groups on the cyclohexane (B81311) ring. youtube.comacs.org
The four diastereomeric pairs are known as menthol, isomenthol (B1236540), neomenthol (B8682525), and this compound. researchgate.netacs.org Each of these exists in two enantiomeric forms: a dextrorotatory (+) form and a levorotatory (-) form. researchgate.net this compound is, therefore, structurally related to menthol but differs in the stereochemical configuration at one or more of its chiral carbons. This subtle difference in three-dimensional structure leads to distinct physical and chemical properties among the isomers. acs.org
| Diastereomer Name | General Structural Characteristic | Enantiomeric Forms |
|---|---|---|
| Menthol | The most stable conformation with all three substituents in equatorial positions. | (+)-Menthol and (-)-Menthol |
| Isomenthol | Diastereomer of menthol. | (+)-Isomenthol and (-)-Isomenthol |
| Neomenthol | Diastereomer of menthol. | (+)-Neomenthol and (-)-Neomenthol (B13428073) |
| This compound | Diastereomer of menthol. | (+)-Neoisomenthol and (-)-Neoisomenthol (B3416159) |
Significance as a Research Reference Standard in Analytical Chemistry
In analytical chemistry, pure compounds are essential for the accurate identification and quantification of substances within a mixture. This compound serves as a crucial research reference standard, particularly for the analysis of essential oils derived from plants of the Mentha genus (mints). oup.comresearchgate.netrestek.com
The primary application of a this compound standard is in chromatography, especially gas chromatography (GC) often coupled with mass spectrometry (GC-MS). restek.comnih.govrestek.com Because essential oils are complex mixtures of volatile compounds, including multiple menthol isomers, the use of a this compound standard allows analysts to:
Confirm the identity of this compound in an oil sample by comparing its retention time and mass spectrum to that of the pure standard. restek.com
Quantify the concentration of this compound, which is important for the quality control of commercial products like peppermint oil. oup.com
Differentiate between mint species and varieties , as the relative distribution of menthol isomers can be a chemotaxonomic marker. nih.gov
The separation of the closely related menthol stereoisomers is a significant analytical challenge. This is typically achieved using specialized chiral GC columns, which can distinguish between enantiomers and diastereomers. oup.comnih.govgcms.cz The availability of high-purity this compound as a reference material is fundamental to developing and validating these sophisticated analytical methods for quality assessment and authenticity testing of natural products. oup.comnih.gov
| Application Area | Analytical Technique | Purpose |
|---|---|---|
| Essential Oil Analysis | Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS) | Identification and quantification of essential oil components. restek.comnih.gov |
| Quality Control | Chiral GC | Assessing the purity and composition of commercial mint oils. oup.com |
| Botanical Discrimination | Chiral GC-MS | Distinguishing between different Mentha species and cultivars based on their isomer profiles. nih.gov |
| Authenticity Testing | Chiral GC | Differentiating between natural and synthetic sources of menthol. nih.gov |
Overview of this compound's Role in Natural Product Studies
This compound is a naturally occurring compound found as a constituent of the essential oils of several plant species. nih.gov It is most famously associated with peppermint (Mentha x piperita), where it is typically found as a minor component alongside the more abundant l-menthol (B7771125) and menthone. nih.govmdpi.com However, its concentration can vary significantly depending on the specific cultivar; for instance, the essential oil of the 'chocolate mint' variety of M. piperita has been reported to contain a notable amount of d-neoisomenthol (14.35%). researchgate.net
The study of this compound in plants is integral to understanding the biosynthesis of monoterpenes. In peppermint, the menthol isomers are produced through a complex enzymatic pathway. The immediate precursor to this compound is the ketone (+)-isomenthone. nih.govnih.gov A specific enzyme, a menthone reductase, catalyzes the reduction of (+)-isomenthone to yield (+)-neoisomenthol. nih.gov Investigating the presence and quantity of this compound provides insight into the metabolic pathways and enzymatic activities within these aromatic plants.
Beyond the Mentha genus, this compound has been identified in other plant species, contributing to their unique chemical profiles. nih.gov The characterization of such compounds is a fundamental aspect of natural product chemistry, which seeks to discover and understand the vast diversity of chemicals produced by living organisms.
| Plant Species | Common Name | Significance |
|---|---|---|
| Mentha x piperita | Peppermint | A well-known source, typically as a minor component. mdpi.com |
| Mentha piperita (variety) | Chocolate Mint | Reported to contain a high percentage (14.35%) of d-neoisomenthol. researchgate.net |
| Minthostachys mollis | Muña | Identified as containing this compound. nih.gov |
| Clinopodium carolinianum | Carolina calamint | Identified as containing this compound. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 | |
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InChI Key |
NOOLISFMXDJSKH-OPRDCNLKSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)O)C(C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Record name | D,L-MENTHOL | |
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DSSTOX Substance ID |
DTXSID80895815 | |
| Record name | (+)-Neoisomenthol | |
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Molecular Weight |
156.26 g/mol | |
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Physical Description |
D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid, Solid/cool minty aroma | |
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| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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| Record name | d-neo-Menthol | |
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| Record name | dl-Isomenthol | |
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Boiling Point |
421 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
196 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone, Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |
| Record name | D,L-MENTHOL | |
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| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | d-neo-Menthol | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | dl-Isomenthol | |
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Density |
0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°) | |
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| Record name | Menthol | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
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| Record name | d-neo-Menthol | |
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Vapor Density |
5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |
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CAS No. |
89-78-1, 20752-34-5, 3623-52-7, 491-02-1 | |
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| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |
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| Record name | Menthol | |
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| Record name | (+)-Neoisomenthol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041628 | |
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Melting Point |
100 °F (NTP, 1992), -8 °C | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
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| Record name | (+)-Neoisomenthol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Stereochemical and Conformational Investigations of Neoisomenthol
Elucidation of Diastereomeric and Enantiomeric Forms
Neoisomenthol (B150136) belongs to a family of compounds that includes menthol (B31143), isomenthol (B1236540), and neomenthol (B8682525), all derived from the 2-isopropyl-5-methylcyclohexanol framework. This framework possesses three chiral centers, leading to a total of eight stereoisomers, which exist as four pairs of enantiomers conicet.gov.ar. This compound is one such stereoisomer. Enantiomers are non-superimposable mirror images and share identical physical properties in achiral environments, differing only in their interaction with plane-polarized light (optical rotation) stackexchange.comacs.org. Diastereomers, conversely, are stereoisomers that are not enantiomers of each other. They possess different physical properties, such as melting points, boiling points, solubilities, and chromatographic behavior, which facilitates their separation and identification stackexchange.comacs.org. For instance, this compound can be distinguished from its diastereomers through techniques like chromatography and by analyzing their unique physical properties acs.orgias.ac.in.
Advanced Conformational Analysis: Chair Conformations and Rotameric States
Cyclohexane (B81311) derivatives, including this compound, predominantly adopt chair conformations to minimize torsional strain and angle strain conicet.gov.arias.ac.inegyankosh.ac.inmpg.de. In these chair conformations, substituents can occupy either axial or equatorial positions. Equatorial positions are generally favored, especially for bulky groups like the isopropyl substituent, as they minimize unfavorable 1,3-diaxial steric interactions ias.ac.inegyankosh.ac.inaskthenerd.combrainly.comegyankosh.ac.in.
This compound's Conformational Landscape: Molecular dynamics (MD) simulations have indicated that this compound can exist in two distinct chair conformations mpg.deresearchgate.net. However, experimental spectroscopic data, specifically the measured ³JH3H2 coupling constants, suggest that these two chair conformations are populated in a nearly equal equilibrium mpg.deresearchgate.net. Some research also suggests that this compound may exhibit a higher degree of flexibility or potentially exist in non-chair conformations, such as a twist boat, which could account for its distinct reactivity and behavior compared to other menthol isomers researchgate.netmpg.de.
The hydroxyl (-OH) group in this compound can rotate around the C-O bond, leading to different rotameric states. The preferred orientation of the hydroxyl group is crucial for understanding molecular interactions and reactivity, particularly its ability to form intramolecular hydrogen bonds or participate in reactions. Spectroscopic techniques, such as NMR, provide data (e.g., ³JOH coupling constants) that can be used to determine the relative populations of these hydroxyl rotamers mpg.dempg.dempg.de. Studies on menthol isomers have analyzed these hydroxyl rotamers, with computational methods often employed to model their energies and populations mpg.dempg.de. The presence and strength of intramolecular hydrogen bonding can significantly influence the stability of specific hydroxyl rotamers mpg.de.
The isopropyl group, being the bulkiest substituent, plays a significant role in defining the conformational preferences of this compound. The rotation around the C-C bonds within the isopropyl group leads to different rotameric states. The dihedral angle of the isopropyl group is a key parameter in conformational analysis. Experimental methods, like NMR spectroscopy, can provide insights into these rotameric preferences through coupling constants (e.g., ³JH4H8) mpg.deresearchgate.netmpg.de. While studies have successfully determined dominant isopropyl rotamers for menthol and neomenthol, the analysis for this compound has been more challenging due to severe spectral overlap in experimental NMR data mpg.deresearchgate.netmpg.de. Computational studies, including conformational scans and DFT calculations, are vital for elucidating the preferred orientations of the isopropyl group in this compound mpg.deresearchgate.net.
Absolute Configuration Determination Methodologies
Determining the absolute configuration of chiral molecules like this compound is paramount for a complete structural understanding. Several advanced methodologies are employed for this purpose:
Chiroptical Methods: Techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of circularly polarized light, respectively nih.govuniv-amu.fr. These methods are often combined with quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), to model the chiroptical spectra of proposed absolute configurations. By comparing the calculated spectra with experimental data, the correct absolute configuration can be assigned nih.govuniv-amu.fr.
NMR Spectroscopy and Computational Modeling: Analyzing NMR coupling constants (J-couplings) and chemical shifts, in conjunction with computational modeling (e.g., DFT, MacroModel), allows for the determination of molecular conformations and, by extension, stereochemical assignments mpg.deanokaramsey.edunih.gov. For this compound, specific studies have utilized a combination of experimental NMR data and computational analysis to provide stringent proofs of its absolute configuration mpg.de.
Chemical Derivatization: Methods like Mosher's esterification, which introduces chiral derivatizing agents, can convert enantiomers into diastereomeric esters with different NMR or chromatographic properties, aiding in configuration determination nih.gov.
Comparative Stereochemical Studies with Related Monoterpenoids
Comparative studies of this compound with other menthol isomers, such as menthol, isomenthol, and neomenthol, highlight the profound impact of subtle stereochemical differences on molecular behavior.
Conformational and Reactivity Differences: The orientation of the hydroxyl group (axial vs. equatorial) significantly influences reactivity. For instance, equatorial alcohols are generally acylated more readily than axial alcohols, while axial alcohols are oxidized at faster rates than their equatorial counterparts, yielding the same ketone product ias.ac.in. Neomenthol and this compound, where the hydroxyl group is often axial, undergo oxidation more rapidly than menthol and isomenthol, where it is typically equatorial ias.ac.in. This difference in reactivity is attributed to steric factors and the stability of transition states ias.ac.in.
Physical Properties: Diastereomers of menthol exhibit distinct physical properties. For example, their melting points and optical rotations differ acs.orgias.ac.in. The von Auwers-Skita rule correlates physical properties like boiling point and refractive index with thermodynamic stability, where more stable isomers (typically those with more equatorial substituents) tend to have lower values ias.ac.in.
Biological Activity: Stereochemistry also dictates biological interactions. For example, the cooling sensation elicited by menthol isomers on TRPM8 receptors varies significantly. While (-)-menthol is the most potent, (+)-neoisomenthol elicits a less intense cooling sensation nih.gov. Differences in the orientation of the isopropyl and hydroxyl groups between (-)-menthol and (+)-neoisomenthol are proposed to influence their binding to these receptors nih.gov.
Table 1: Key Stereochemical and Conformational Features of this compound Compared to Menthol
| Feature | This compound | Menthol |
| Stereoisomers | One of eight stereoisomers of 2-isopropyl-5-methylcyclohexanol. | The most abundant and thermodynamically stable stereoisomer. |
| Chair Conformations | Exists in equilibrium between two chair conformations, often with near-equal population mpg.deresearchgate.net. May also exhibit non-chair conformations or high flexibility researchgate.netmpg.de. | Predominantly exists in a chair conformation with all three substituents (methyl, isopropyl, hydroxyl) in equatorial positions, representing the most stable arrangement ias.ac.inaskthenerd.combrainly.com. |
| Hydroxyl Group Position | Can be axial or equatorial depending on the specific conformer; populations are influenced by rotameric states mpg.dempg.de. | Primarily equatorial in the most stable conformation ias.ac.inaskthenerd.combrainly.com. |
| Isopropyl Group Position | Its orientation differs from menthol; its conformational analysis is complex due to spectral overlap mpg.dempg.denih.gov. | Equatorial in the most stable conformation ias.ac.inaskthenerd.combrainly.com. |
| Reactivity | Axial hydroxyl group in some conformers leads to faster oxidation rates compared to equatorial hydroxyls ias.ac.in. | Equatorial hydroxyl group generally leads to slower oxidation and faster acylation rates ias.ac.in. |
| Optical Rotation | Exhibits specific optical rotation values, which can be solvent-dependent mpg.de. | (-)-Menthol is levorotatory; (+)-menthol is dextrorotatory. |
| Absolute Configuration | Determined using chiroptical methods (ECD, ORD) and computational modeling mpg.denih.govuniv-amu.fr. | Absolute configuration is well-established through various methods. |
Compound List:
this compound
Menthol
Isomenthol
Neomenthol
Biosynthetic Pathways and Natural Occurrence of Neoisomenthol
Integration within the Peppermint Monoterpenoid Biosynthetic Pathway
The biosynthesis of monoterpenoids in peppermint (Mentha piperita) originates from primary metabolism, specifically from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl diphosphate (B83284) (GPP) frontiersin.orgontosight.ainih.gov. GPP is then converted by (-)-limonene (B1674923) synthase (LS) into (-)-limonene nih.govwikipedia.orgfrontiersin.org. The pathway proceeds through a series of hydroxylations, dehydrogenations, reductions, and isomerizations to yield various menthol (B31143) isomers nih.gov.
Neoisomenthol (B150136) is formed in the later stages of this pathway. Specifically, (-)-menthone (B42992) and (+)-isomenthone, which are derived from (+)-pulegone, are the direct precursors to this compound nih.govnih.gov. The reduction of (+)-isomenthone by Menthone:menthol reductase (MMR) yields (+)-neoisomenthol nih.govnih.gov. While (-)-menthol is the major product, (+)-neoisomenthol and other isomers like neomenthol (B8682525) and isomenthol (B1236540) are typically found in lower concentrations in peppermint essential oil nih.govnih.govnih.gov.
Enzymatic Mechanisms and Intermediate Transformations
The conversion of precursors to this compound involves several key enzymatic steps, primarily focused on redox reactions and double bond migrations.
Role of Isopulegone (B1219328) Isomerase in Pathway Progression
(+)-cis-Isopulegone is a crucial intermediate formed after the reduction and isomerization of isopiperitenone (B1196671) researchgate.netpnas.orgnih.gov. This compound then undergoes isomerization catalyzed by (+)-cis-isopulegone isomerase (IPI) to form (+)-pulegone frontiersin.orgresearchgate.netpnas.orgnih.gov. (+)-Pulegone is a branch-point intermediate, leading to either (+)-menthofuran or the menthone isomers researchgate.netpnas.org. While research has identified many enzymes in the menthol pathway, the characterization of the native peppermint (+)-cis-isopulegone isomerase has been elusive researchgate.net. However, studies have shown that Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida can function as an isopulegone isomerase, converting (+)-cis-isopulegone to (+)-pulegone nih.gov.
Contribution of Reductases in Stereoselective Formation
Reductases play a pivotal role in the stereoselective formation of this compound. Following the isomerization to (+)-pulegone, (+)-pulegone reductase (PGR) catalyzes the reduction of the Δ2,8 double bond, yielding both (-)-menthone and (+)-isomenthone frontiersin.orgnih.govresearchgate.netnih.gov. Menthone:menthol reductase (MMR) is then responsible for the reduction of (+)-isomenthone to (+)-neoisomenthol nih.govnih.gov. This specific reduction step is critical for establishing the correct stereochemistry of this compound. Other reductases, such as Menthone:neomenthol reductase (MNMR), are involved in the formation of different menthol isomers from the same ketone precursors nih.govnih.gov.
| Enzyme Name | Substrate(s) | Product(s) | Role in this compound Formation |
| (+)-Pulegone Reductase (PGR) | (+)-Pulegone | (-)-Menthone, (+)-Isomenthone | Reduces (+)-pulegone to the ketone precursors of this compound. |
| Menthone:menthol Reductase (MMR) | (+)-Isomenthone | (+)-Neoisomenthol | Specifically reduces (+)-isomenthone to form (+)-neoisomenthol. |
| Menthone:menthol Reductase (MMR) | (-)-Menthone | (-)-Menthol | Reduces (-)-menthone to (-)-menthol (major product). |
| Menthone:neomenthol Reductase (MNMR) | (-)-Menthone | (+)-Neomenthol | Forms (+)-neomenthol from (-)-menthone. |
| Menthone:neomenthol Reductase (MNMR) | (+)-Isomenthone | (+)-Isomenthol | Forms (+)-isomenthol from (+)-isomenthone. |
| (+)-cis-Isopulegone Isomerase (IPI) | (+)-cis-Isopulegone | (+)-Pulegone | Isomerizes (+)-cis-isopulegone to (+)-pulegone, a key intermediate for menthone/isomenthone (B49636). |
Natural Abundance and Isolation from Botanical Sources
This compound is found in trace amounts in the essential oils of various Mentha species, including peppermint (Mentha piperita) and cornmint (Mentha arvensis) thegoodscentscompany.comatamanchemicals.comtandfonline.com. It has also been reported in Minthostachys mollis and Clinopodium carolinianum nih.govnih.gov. The concentration of this compound is significantly lower compared to (-)-menthol, which is the primary component of peppermint oil nih.govnih.govnih.govtandfonline.com.
Isolation of this compound from botanical sources typically involves steam distillation of the plant material to obtain the essential oil, followed by chromatographic separation techniques to isolate individual components nih.gov. For instance, a common method involves dissolving the essential oil in a solvent (e.g., heptane), extracting with a polar solvent (e.g., methanol), and then drying the organic phase. Further purification using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) is often necessary to isolate specific isomers like this compound nih.gov.
Chemoenzymatic and Bioengineered Approaches in Pathway Replication
Research efforts are directed towards replicating and optimizing the menthol biosynthetic pathway through chemoenzymatic and bioengineered approaches. Chemoenzymatic synthesis combines chemical synthesis steps with enzymatic transformations to produce specific intermediates or final products acs.orgresearchgate.netacs.org. For example, chemical oxidation and enolate selenation steps can be used to synthesize intermediates like (-)-isopiperitenone, which can then be enzymatically reduced acs.orgresearchgate.netacs.org.
Bioengineering approaches aim to reconstitute the pathway in heterologous hosts, such as Escherichia coli, by expressing the relevant genes encoding the biosynthetic enzymes nih.govacs.orgacs.org. This includes identifying and engineering enzymes like isopulegone isomerase, which was previously a missing link in microbial synthesis nih.gov. By combining enzymes like (+)-pulegone reductase and (-)-menthone:(-)-menthol reductase with engineered isomerases, researchers have demonstrated the potential for in vitro and in vivo production of menthol isomers, including this compound, from precursor molecules nih.govacs.orgacs.org. These bioengineered systems offer a sustainable alternative for producing valuable monoterpenoids.
Compound List:
this compound
Menthol
Menthone
Isomenthone
Isopulegol
Isopulegone
(+)-cis-Isopulegone
(+)-Pulegone
(-)-Menthone
(+)-Isomenthone
(-)-Menthol
(+)-Neoisomenthol
(+)-Neomenthol
(+)-Isomenthol
Geranyl diphosphate (GPP)
(-)-Limonene
(-)-trans-Isopiperitenol
(-)-Isopiperitenone
(-)-trans-Isopiperitenol dehydrogenase (ISPD)
(-)-Isopiperitenone reductase (IPR)
(+)-cis-Isopulegone isomerase (IPI)
(+)-Pulegone reductase (PR)
Menthone:menthol reductase (MMR)
Menthone:neomenthol reductase (MNMR)
(+)-Menthofuran synthase (MFS)
Isopentenyl pyrophosphate (IPP)
Dimethylallyl pyrophosphate (DMAPP)
(-)-Limonene synthase (LS)
(-)-Limonene-3-hydroxylase (L3OH)
(+)-cis-Isopulegone isomerase (KSI) (from Pseudomonas putida)
(+)-Pulegone reductase (MpPGR)
(-)-Menthone:(-)-menthol reductase (MMR)
(-)-Isopiperitenone reductase (NtDBR) (from Nicotiana tabacum)
(+)-cis-Isopulegone isomerase (NtDBR-C-His6)
Synthetic Methodologies and Chemical Transformations of Neoisomenthol
Stereoselective and Enantioselective Synthetic Routes
Achieving stereoselective synthesis of neoisomenthol (B150136) is crucial for obtaining the desired isomer with high purity. This involves controlling the formation of specific chiral centers during the synthetic process.
Reduction Strategies for Isomenthone (B49636) Conversion
One of the primary methods for synthesizing this compound involves the reduction of its precursor ketone, isomenthone. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions employed.
Lithium Aluminum Hydride (LiAlH₄) Reduction: The reduction of (+)-isomenthone using lithium aluminum hydride (LiAlH₄) has been reported to yield (+)-neoisomenthol acs.org. This method is a common chemical reduction strategy for converting ketones to alcohols.
Sodium Borohydride (B1222165) (NaBH₄) Reduction: Sodium borohydride (NaBH₄) in solvents like ethanol (B145695) or ether can also reduce isomenthone. Studies have shown that NaBH₄ reduction of isomenthone can produce this compound, alongside other menthol (B31143) isomers. For instance, cyclodextrin (B1172386) complexation of isomenthone prior to NaBH₄ reduction has been investigated to modify the ratio of epimeric menthol products researchgate.net.
Dissolving Metal Reduction: Dissolving metal reductions, such as using sodium in aqueous ammonia, have also been explored for reducing isomenthone. These methods can lead to mixtures of menthol isomers, with varying proportions of this compound depending on the specific conditions oup.com.
Catalytic Hydrogenation of Precursor Molecules
Catalytic hydrogenation is a widely used technique in the synthesis of menthol isomers, including this compound. This method typically involves the addition of hydrogen across a double bond or the reduction of a carbonyl group in the presence of a metal catalyst.
Hydrogenation of Isopulegol: (-)-Neoisomenthol (B3416159) can be synthesized through the hydrogenation of (-)-isopulegol. This process commonly utilizes metal catalysts such as palladium on carbon (Pd/C) under hydrogen gas, often at elevated pressures and temperatures .
Hydrogenation of Thymol (B1683141): The catalytic hydrogenation of thymol is a significant industrial route to menthol isomers. While the primary goal is often the synthesis of (-)-menthol, this process inherently produces a mixture of menthol isomers, including this compound libretexts.orgresearchgate.netnih.gov. The selectivity towards this compound can be influenced by reaction conditions, with some studies indicating that under conditions suppressing isomerization of menthol isomers, this compound can be formed more readily due to syn addition of hydrogen researchgate.netd-nb.info. For example, hydrogenation of thymol over Pd/MgO catalysts has shown a propensity to produce this compound researchgate.net.
Hydrogenation of Menthone and Isomenthone Mixtures: The hydrogenation of mixtures containing (-)-menthone (B42992) and (+)-isomenthone can yield this compound. For instance, Ni-based catalysts have been employed for the hydrogenation of dementholized peppermint oil, which contains these precursors, leading to mixtures of menthol isomers including this compound scielo.brresearchgate.net. The specific catalyst and reaction conditions play a critical role in the isomer distribution scielo.brresearchgate.net.
Chemical Derivatization for Enhanced Research Utility
This compound can undergo various chemical derivatizations to facilitate its study, purification, or to impart new properties. The hydroxyl group is a common site for derivatization.
Esterification: The hydroxyl group of this compound can be esterified using acyl chlorides or anhydrides. For example, esterification with reagents like naproxen (B1676952) acyl chloride has been used in analytical methods for the enantiomeric separation of menthol isomers researchgate.net. Similarly, esterification is a key step in the resolution of racemic menthol mixtures, where specific enzymes selectively esterify one enantiomer, allowing for separation etsu.edugoogle.com.
Oxidation: this compound can be oxidized back to its precursor ketone, isomenthone, using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) . This transformation can be useful in synthetic strategies or for analytical purposes.
Biocatalytic Synthesis and Resolution Techniques
Biocatalysis offers a powerful and often stereoselective approach to synthesizing and resolving chiral compounds like this compound. Enzymes can provide high selectivity under mild conditions.
Enzymatic Reduction: Ketoreductases (KREDs) from plants like peppermint (Mentha x piperita) have been identified and characterized for their ability to reduce menthone and isomenthone to menthol isomers biocrick.comnih.gov. Specific ketoreductases are responsible for the stereospecific reduction of (+)-isomenthone to (+)-(3R)-neoisomenthol, among other isomers biocrick.comnih.gov. Recombinant enzymes have been used to study these transformations, yielding specific ratios of products biocrick.comnih.gov.
Enzymatic Resolution: Lipases are frequently employed for the enzymatic resolution of racemic mixtures of menthol isomers. These enzymes can selectively esterify one enantiomer of a menthol isomer, allowing for the separation of the esterified product from the unreacted enantiomer etsu.edugoogle.comresearchgate.netunl.pt. While often focused on isolating (-)-menthol, this principle can be applied to resolve other isomers, including this compound, if suitable enzymes and substrates are chosen. For instance, a Pseudomonas fluorescens lipase (B570770) has been used in a process involving esterification and subsequent hydrolysis to obtain pure enantiomers google.com.
Engineered Microorganisms: The use of biosynthetically engineered microorganisms offers a "green" approach to producing monoterpenoids. These engineered systems can leverage specific enzymes to carry out complex biosynthetic pathways, potentially leading to this compound acs.org.
Compound List:
this compound
Isomenthone
(-)-Isopulegol
(-)-Menthone
(+)-Isomenthone
(+)-Neomenthol
(-)-Menthol
(+)-Menthol
(-)-Isomenthol
(+)-Isomenthol
(+)-Neoisomenthol
(-)-Neoisomenthol
(+)-cis-Isopulegone
(+)-Pulegone
(-)-Isopiperitenone
(-)-trans-Isopiperitenol
(-)-cis-Isopiperitenol
Thymol
(-)-Menthyl acetate (B1210297)
(+)-Menthyl acetate
Citronellal
Isopulegol
Myrcene
Citral
Geraniol
Piperitone
Spectroscopic and Computational Elucidation of Neoisomenthol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Configurational Assignment
NMR spectroscopy is indispensable for determining the connectivity and stereochemistry of organic molecules. For neoisomenthol (B150136), specific NMR techniques provide critical insights into its conformational preferences and the relative populations of different conformers.
Coupling Constant Measurements (1JCH, 3JHH) for Dihedral Angle Determination
Spin-spin coupling constants (J-values) provide direct information about the spatial arrangement of atoms within a molecule. Specifically, vicinal proton-proton coupling constants (3JHH) are particularly valuable as they correlate with the dihedral angle between the coupled protons through the Karplus equation fiveable.meuci.edulibretexts.org. For this compound, the measurement of specific coupling constants has been instrumental in understanding its conformational equilibrium. For instance, the measured 3JH3H2 coupling constant of 6.3 Hz in this compound is indicative of an equally populated equilibrium between its two major chair conformations researchgate.net. While some coupling constants, such as 3JH4H8, can be difficult to measure due to signal overlap in this compound, the available data, when combined with theoretical predictions, contribute to a comprehensive conformational analysis mpg.de.
Table 1: Key Spectroscopic Coupling Data for this compound
| Parameter | Value (Hz) | Interpretation | Reference |
| 3JH3H2 | 6.3 | Indicates an equally populated equilibrium of two chair conformations. | researchgate.net |
Low-Temperature NMR for Population Analysis
In cases where conformational interconversion is rapid at room temperature, leading to averaged NMR signals, lowering the temperature can slow down these processes, allowing for the observation of distinct signals for individual conformers. This "slow-exchange" regime enables the quantification of conformer populations by integrating the intensities of the respective signals ucl.ac.uk. For this compound, low-temperature NMR studies, particularly of 13C resonances, have been crucial for accurate population analysis, which in turn aids in the correct determination of its absolute configuration (AC) mpg.dempg.de.
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations provide a theoretical framework to predict molecular properties, including energies, structures, and spectroscopic parameters, which can then be compared with experimental data.
Density Functional Theory (DFT) for Energy and Structural Predictions
Density Functional Theory (DFT) is a widely employed computational method for predicting molecular geometries, energies, and spectroscopic properties such as NMR chemical shifts and coupling constants nrel.govmdpi.comnih.gov. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), have been used to generate low-energy conformers and predict their corresponding 13C chemical shifts researchgate.netmpg.de. These calculated shifts are then correlated with experimental NMR data to validate structural assignments and conformational models. The energy calculations derived from DFT also support the assignments made through NMR, providing a consistent picture of the molecule's preferred conformations researchgate.net.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior, allowing researchers to explore the conformational landscape by simulating the movement of atoms over time. For this compound, MD simulations have been instrumental in identifying its various low-energy conformations. These simulations have revealed that this compound exists in an equilibrium of at least two distinct chair conformations researchgate.netmpg.debiorxiv.orgchemrxiv.orgmdpi.comresearchgate.net. By mapping these conformational states and their interconversions, MD simulations provide a deeper understanding of the molecule's flexibility and stability.
Compound List:
this compound
Advanced Computational Techniques for Molecular Interactions and Property Prediction
Advanced computational techniques play a pivotal role in modern chemical research, offering powerful tools to elucidate molecular behavior, predict interactions, and understand complex biological processes. For compounds like this compound, these methods provide insights that complement experimental data, enabling a deeper understanding of its potential roles and properties. This section focuses on two key areas: molecular docking for receptor binding elucidation and in silico investigations of metabolic transformations.
Molecular Docking for Receptor Binding Elucidation
Molecular docking is a computational method used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other to form a stable complex openaccessjournals.comresearchgate.net. This technique is fundamental in drug discovery and understanding molecular recognition, aiming to simulate the binding of a ligand into a receptor's active or binding site openaccessjournals.combonvinlab.org. The process involves two main tasks: searching for potential binding poses and ranking these poses based on scoring functions that estimate binding affinity openaccessjournals.comresearchgate.net.
While specific published molecular docking studies focusing solely on this compound's interaction with particular receptors were not extensively detailed in the reviewed literature, the principles and methodologies are well-established. Computational studies on menthol (B31143) isomers, including this compound, have utilized techniques such as molecular dynamics (MD) simulations to understand their conformational landscape researchgate.net. This compound, like other menthol diastereomers, exists in various chair conformations, and MD simulations have indicated the presence of at least two such conformations for this compound researchgate.net. Understanding these conformations is a crucial prerequisite for accurate molecular docking, as the ligand's shape and flexibility significantly influence its binding pose and affinity.
The application of molecular docking to this compound would involve:
Preparation of this compound: Generating a 3D structure of this compound, optimizing its geometry, and considering its various conformers.
Preparation of the Target Receptor: Obtaining the 3D structure of a relevant biological target (e.g., a protein receptor) through experimental methods like X-ray crystallography or homology modeling.
Docking Simulation: Employing docking algorithms (e.g., AutoDock, GOLD, HADDOCK) to predict how this compound fits into the receptor's binding pocket bonvinlab.orgresearchgate.netfigshare.com. This involves exploring different orientations and conformations of this compound within the site.
Scoring and Analysis: Using scoring functions to rank the predicted binding poses based on estimated binding energies. Analysis would focus on identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the receptor, as well as evaluating the complementarity of shape and electrostatics openaccessjournals.comchemrxiv.orgmdpi.com.
The structural features of this compound, such as its hydroxyl group, isopropyl substituent, and specific stereochemistry, would dictate its potential interactions with different receptor binding sites. Computational chemistry approaches, including machine learning models trained on structural similarity and known drug-target interactions, can also be employed to predict potential biological activities or target engagements for natural compounds like this compound nih.govbiorxiv.org.
Table 5.3.1.1: Common Molecular Docking Software and Their Applications
| Software Name | Primary Application Focus | Key Features |
| AutoDock | Protein-ligand docking, virtual screening | Grid-based docking, Lamarckian genetic algorithm, flexible ligand |
| GOLD | Protein-ligand docking, virtual screening | Genetic algorithm-based, flexible ligand, various scoring functions |
| HADDOCK | Protein-protein, protein-ligand, and protein-nucleic acid docking | Structure-based, uses distance restraints, ensemble docking, integrates with MD simulations bonvinlab.org |
| Glide (Schrödinger) | Protein-ligand docking, virtual screening | High-throughput docking, accurate scoring, robust conformational search |
| rDock | High-throughput virtual screening | Fast docking, suitable for large libraries, flexible ligand |
In Silico Investigations of Metabolic Transformations
Understanding how a compound is metabolized within a biological system is crucial for assessing its efficacy, safety, and pharmacokinetic profile. In silico investigations of metabolic transformations utilize computational tools and databases to predict metabolic pathways, identify sites of metabolism (SoMs), and generate potential metabolite structures frontiersin.orgunivie.ac.atfrontiersin.org. These methods are invaluable for prioritizing compounds for experimental testing and for gaining early insights into a compound's fate.
Studies on menthol metabolism have provided a foundation for understanding the metabolic fate of its isomers. Computational studies have explored menthol's metabolic pathways, including oxidation of the hydroxyl group to aldehydes and carboxylic acids, conjugation with glucuronic acid or sulfate, and ring formation reactions researchgate.netresearchgate.net. These investigations often employ Density Functional Theory (DFT) calculations, such as B3LYP, to determine reaction energies and predict stable conformers of metabolites researchgate.netresearchgate.net. This compound has been noted in the context of menthol metabolism, for instance, as a product derived from (+)-isomenthone researchgate.net.
In silico prediction tools for xenobiotic metabolism, particularly those focusing on Cytochrome P450 (CYP) enzymes, are widely used univie.ac.atfrontiersin.orgarxiv.orgoptibrium.com. These tools leverage quantitative structure-activity relationships (QSAR), knowledge-based approaches, and machine learning algorithms to predict metabolic transformations frontiersin.orgunivie.ac.atarxiv.org. For this compound, these methods could be applied to:
Identify Sites of Metabolism (SoMs): Tools like FAME 3 can predict specific atoms or functional groups within this compound that are likely targets for metabolic enzymes (e.g., oxidation of the hydroxyl group, hydroxylation of the cyclohexane (B81311) ring, or modifications to the isopropyl group) univie.ac.atuib.no.
Predict Metabolic Pathways: Software such as BioTransformer, Meteor, TIMES, and GLORY can simulate various Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions to predict the structures of potential metabolites frontiersin.orgunivie.ac.atnih.govnih.gov. For this compound, potential transformations might include glucuronidation or sulfation at the hydroxyl group, or oxidative modifications of the alkyl chain or ring system.
Analyze Reaction Energetics: DFT calculations can be used to assess the thermodynamic feasibility of predicted metabolic reactions, providing further insight into likely metabolic routes researchgate.netresearchgate.net.
The accuracy of these predictions is often enhanced by combining multiple tools and validating predictions against experimental data when available frontiersin.orgnih.gov. While specific in silico metabolic profiles for this compound may not be widely published, the established methodologies provide a robust framework for its investigation.
Table 5.3.2.1: Common In Silico Metabolism Prediction Tools and Capabilities
| Tool/Methodology | Primary Focus | Key Capabilities |
| FAME 3 | Prediction of Sites of Metabolism (SoMs) | Predicts SoMs for Phase I (including CYP) and Phase II biotransformations; covers a comprehensive set of reactions univie.ac.atuib.no. |
| GLORY / GLORYx | Prediction of Metabolite Structures | Generates molecular structures of likely metabolites based on predicted SoMs, often focusing on CYP-mediated metabolism univie.ac.atnih.gov. |
| BioTransformer | Prediction of Drug Metabolites | Simulates Phase I and Phase II metabolic reactions, including oxidation, reduction, hydrolysis, glucuronidation, and sulfation frontiersin.orgnih.gov. |
| Meteor | Prediction of Xenobiotic Metabolism | Predicts metabolic transformations, including Phase I and Phase II reactions frontiersin.org. |
| TIMES | Prediction of Xenobiotic Metabolism | Predicts metabolic transformations, including Phase I and Phase II reactions frontiersin.org. |
| QSAR Toolbox | Quantitative Structure-Activity Relationship modeling | Can be used for predicting metabolic stability and sites of metabolism, often incorporating chemical reactivity frontiersin.orgarxiv.org. |
| DFT Calculations | Reaction Energetics and Conformational Analysis | Used to calculate gas-phase structures, Gibbs energies, and solvation energies to understand the feasibility and energetics of metabolic reactions researchgate.netresearchgate.net. |
Compound Names Mentioned:
this compound
Menthol
Menthone
(+)-isomenthone
(+)-menthol
(-)-menthol
d-menthol
Menthyl acetate (B1210297)
(+)-menthol
(-)-menthol
(+)-isomenthol
(-)-isomenthol
(+)-neomenthol
(+)-neoisomenthol
(+)-menthone
(+)-isomenthone
(-)-isomenthone
(+)-menthol
(-)-menthol
(+)-isomenthol
(-)-isomenthol
(+)-neomenthol
(-)-neomenthol
(+)-neoisomenthol
(-)-neoisomenthol
(+)-menthone
(-)-menthone
(+)-isomenthone
(-)-isomenthone
Biological Activities and Molecular Mechanisms of Neoisomenthol
Mechanistic Studies of Analgesic Activity
Neoisomenthol (B150136), as a stereoisomer of menthol (B31143), shares structural similarities that suggest potential roles in pain modulation. Menthol is a well-established activator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key receptor involved in sensing cold and mediating pain. Activation of TRPM8 by menthol leads to the desensitization of sensory neurons, thereby interrupting pain signal transmission. researchgate.netnih.govfrontiersin.orgnih.gov Molecular docking studies have indicated that (+)-neoisomenthol can form a hydrogen bond with the TRPM8 residue R842, similar to (-)-menthol. However, the binding affinity of (+)-neoisomenthol appears to be weaker due to reduced hydrophobic interactions compared to (-)-menthol. While menthol's analgesic effects are also linked to kappa-opioid receptor binding, researchgate.net the specific contribution of this compound to analgesia, particularly its precise interaction strength with TRPM8 and other pain-related targets, requires further dedicated research.
Cellular and Molecular Basis of Anti-inflammatory Effects
Essential oils that contain this compound as a significant component, such as Clinopodium nepeta subsp. ascendens essential oil (CNEO), have demonstrated notable anti-inflammatory properties. tandfonline.comresearchgate.net In studies where this compound constituted a substantial portion (43.59%) of the essential oil, CNEO exhibited dose-dependent inhibition of key pro-inflammatory mediators, specifically nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in cellular models of inflammation. tandfonline.comresearchgate.net The modulation of NO and PGE2 production suggests that this compound, potentially through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways, can dampen inflammatory responses. nih.govmdpi.com Menthol, in general, has also been reported to reduce pro-inflammatory cytokines like IL-6 and TNF-α, reinforcing the anti-inflammatory potential within this class of compounds. nih.gov
Research utilizing CNEO, which is rich in this compound, has provided quantitative data on its impact on inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, CNEO demonstrated a dose-dependent reduction in both nitric oxide (NO) and prostaglandin E2 (PGE2) levels. For instance, concentrations of CNEO ranging from 25 to 200 µg/mL led to a significant decrease in nitrite (B80452) (a stable metabolite of NO) and PGE2 concentrations in the culture media. tandfonline.comresearchgate.net These findings directly correlate the presence of this compound within essential oils with the attenuation of critical pro-inflammatory signaling molecules.
Table 2: Modulation of Inflammatory Mediators by Clinopodium nepeta subsp. ascendens Essential Oil (CNEO) tandfonline.comresearchgate.net
| Inflammatory Mediator | Concentration Range of CNEO | Observed Effect |
| Nitric Oxide (NO) | 25–200 µg/mL | Dose-dependent inhibition |
| Prostaglandin E2 (PGE2) | 25–200 µg/mL | Dose-dependent inhibition |
Antimicrobial Action Mechanisms (e.g., Antifungal Activity)
While specific studies detailing the antimicrobial mechanisms of this compound are limited, its structural similarity to menthol suggests comparable modes of action. Menthol, a prominent monoterpene, exhibits antimicrobial properties, with proposed mechanisms involving the disruption of microbial cell membranes. nih.govnih.govnih.govresearchgate.netmdpi.com Its lipophilic nature allows it to interact with the lipid bilayer of cell membranes, potentially increasing fluidity, permeability, and leading to the leakage of essential intracellular components. nih.govnih.gov Menthol has also demonstrated antifungal activity against Candida albicans, with evidence suggesting it may compromise membrane integrity and potentially induce apoptosis in fungal cells. nih.gov It is plausible that this compound exerts similar membrane-targeting antimicrobial effects.
Investigation of Anticancer Activity and Cellular Targets
This compound, as a stereoisomer of menthol, shares potential anticancer properties with other menthol isomers. Studies focusing on neomenthol (B8682525), another isomer, have revealed significant antiproliferative effects against various cancer cell lines, suggesting that this compound may also contribute to anticancer activities. researchgate.netnih.govnih.gov
Research on neomenthol has demonstrated its capacity to inhibit cancer cell proliferation. In human epidermoid carcinoma (A431) cells, neomenthol exhibited an IC50 of 17.3 µM, leading to cell cycle arrest at the G2/M phase and an increase in sub-diploid cells, which is indicative of apoptosis induction. researchgate.netnih.gov Menthol has also been shown to induce apoptosis in cancer cells through mechanisms involving the activation of the caspase cascade and modulation of the p53/MDM2 signaling pathway. nih.govresearchgate.netpeerj.com These findings suggest that this compound could similarly influence cancer cell proliferation and survival by promoting programmed cell death.
Table 1: Antiproliferative Activity of Neomenthol Against A431 Cancer Cells researchgate.netnih.gov
| Cell Line | Assay Type | IC50 (µM) |
| A431 | MTT | 17.3 ± 6.49 |
| A431 | NRU | 18.53 |
| A431 | SRB | 82.06 |
A key cellular target identified for neomenthol is tubulin, a critical component of the cytoskeleton essential for cell division. Neomenthol has been shown to inhibit tubulin polymerization, thereby disrupting microtubule formation and leading to cell cycle arrest. researchgate.netnih.govnih.govresearchgate.net This inhibition of tubulin polymerization is a recognized mechanism for antiproliferative agents. mdpi.com Menthol has also been reported to modulate tubulin dynamics in cancer cells. nih.gov Consequently, this compound may exert its anticancer effects, at least in part, by interfering with tubulin polymerization.
Table 3: Effect of Neomenthol on Tubulin Polymerization researchgate.netnih.govnih.govresearchgate.net
| Compound | Target | Effect on Polymerization |
| Neomenthol | Tubulin | Inhibits |
Enzyme Interaction Studies (e.g., Hyaluronidase (B3051955) Activity)
Enzymes play critical roles in various physiological and pathological processes, and compounds that can modulate their activity are of significant scientific interest. Hyaluronidase, an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix, is implicated in inflammatory processes and tissue remodeling. While direct studies specifically detailing this compound's interaction with hyaluronidase are limited, research on its isomer, neomenthol, has shown inhibitory activity. Neomenthol demonstrated an inhibitory concentration (IC₅₀) of 12.81 ± 0.01 μM against hyaluronidase activity nih.govresearchgate.net. This suggests a potential for menthol isomers, including this compound, to influence extracellular matrix degradation and inflammatory responses through enzyme modulation. Further research is needed to elucidate the specific inhibitory profile of this compound on hyaluronidase and other relevant enzymes.
Receptor-Ligand Interactions and Ion Channel Modulation
This compound, like other menthol isomers, exerts its biological effects through interactions with various cellular targets, most notably ion channels. These interactions are highly dependent on the stereochemical configuration of the molecule.
Transient Receptor Potential Melastatin 8 (TRPM8) is a key cold-sensing ion channel and is widely recognized as the primary receptor responsible for the cooling sensation elicited by menthol frontiersin.orgnih.gov. This compound, as a menthol stereoisomer, also interacts with TRPM8, though its efficacy differs from that of (-)-menthol. Studies comparing menthol stereoisomers indicate that (+)-neoisomenthol exhibits a less intense cooling sensation and higher cooling thresholds compared to (-)-menthol nih.govnih.govfrontiersin.orggoogle.com. This differential activation is attributed to variations in binding affinity and the channel's ability to open, particularly at more physiologically relevant negative membrane potentials nih.govnih.govfrontiersin.org. Molecular docking and thermodynamic mutant cycle analysis suggest that while the general mechanism of TRPM8 activation by menthol isomers may be similar, involving interactions of the hydroxyl and isopropyl groups with specific channel helices, the precise binding configuration varies among stereoisomers nih.govnih.gov. This variation in binding configuration for (+)-neoisomenthol leads to a reduced maximum open probability (P₀_max) and increased dissociation constant (K<0xE1><0xB5><0x80>), signifying reduced gating capability and binding affinity nih.govnih.govfrontiersin.org.
| Menthol Stereoisomer | TRPM8 Binding Energy (R.E.U.) | Relative Cooling Potency |
| (-)-Menthol | Not specified | High |
| (+)-Neoisomenthol | -14.99 ± 0.07 | Lower |
| (+)-Isomenthol | -14.30 ± 0.15 | Not specified |
| (+)-Neomenthol | -13.80 ± 0.12 | Not specified |
Note: Binding energy data is from molecular docking studies . Relative cooling potency is inferred from other studies comparing isomer activity nih.govnih.govfrontiersin.orggoogle.com.
Beyond TRPM8, menthol isomers, including this compound, can influence the function of other ion channels critical for cellular excitability. Menthol has been shown to modulate voltage-gated sodium channels (VGSCs), which are fundamental for action potential generation and propagation in excitable cells like neurons and muscle cells nih.govnih.govpharmacologyeducation.org. By blocking these channels, menthol can exert local anesthetic effects, reducing neuronal excitability nih.govnih.gov. Furthermore, menthol isomers can interact with ligand-gated ion channels, such as the GABA-A receptor, where specific stereoisomers have demonstrated differential effects nih.govnih.govconicet.gov.ar. While direct evidence for this compound's specific interactions with these channels is less detailed than for TRPM8, its structural similarity to other active menthol isomers suggests it may also possess modulatory effects on these channels, contributing to broader physiological impacts frontiersin.orgnih.gov.
The biological activity of this compound is intrinsically linked to its stereochemistry. The precise three-dimensional arrangement of its functional groups dictates its affinity and efficacy at specific molecular targets, such as TRPM8 nih.govnih.govfrontiersin.orggoogle.com. As demonstrated in TRPM8 activation studies, the spatial orientation of the hydroxyl and isopropyl groups in this compound leads to altered binding configurations compared to (-)-menthol, resulting in diminished channel activation nih.govnih.gov. This stereospecificity is a fundamental principle in pharmacology, where different isomers of the same molecule can exhibit vastly different biological activities, potencies, and even target specificities google.com. For instance, in studies of the GABA-A receptor, only (+)-menthol showed significant activity among several tested isomers, highlighting the critical role of stereochemistry in receptor recognition and activation conicet.gov.ar.
Metabolic Fate and Biotransformation Pathways in Biological Systems
Upon absorption into biological systems, this compound undergoes metabolic transformations, primarily in the liver, to facilitate its excretion. These pathways are generally consistent with those observed for other menthol isomers.
Menthol isomers, including this compound, are readily absorbed and primarily metabolized through Phase II conjugation reactions, predominantly glucuronidation frontiersin.orgnih.govoecd.orgescholarship.orgnih.gov. This process involves the attachment of glucuronic acid to the hydroxyl group of this compound, forming this compound glucuronide. This conjugate is generally more water-soluble, promoting its excretion via the kidneys into the urine frontiersin.orgnih.govnih.gov. In some species, such as rats, an enterohepatic circulation can occur, where the glucuronide is reabsorbed and further metabolized in the liver frontiersin.orgnih.gov.
Phase I metabolic reactions also contribute to the biotransformation of this compound. These typically involve hydroxylation reactions, primarily mediated by cytochrome P450 enzymes (e.g., CYP2A6) in the liver nih.gov. Hydroxylation can occur at various positions on the molecule, including the methyl and isopropyl moieties of the cyclohexanol (B46403) ring, leading to the formation of mono- and dihydroxylated metabolites, as well as carboxylic acid derivatives nih.govresearchgate.net. These hydroxylated metabolites may also undergo subsequent glucuronidation before excretion nih.govresearchgate.net. While the majority of these metabolites are considered pharmacologically inert, the metabolic pathways ensure the clearance of this compound from the body nih.gov.
Compound Name List:
this compound
(-)-Menthol
(+)-Neoisomenthol
(+)-Isomenthol
(+)-Neomenthol
Neomenthol
Enterohepatic Circulation and Degradation Products
This compound, like other menthol isomers, undergoes absorption through the oral route and is primarily excreted as glucuronides nih.gov. In animal models, particularly rats, an extensive enterohepatic circulation has been observed for menthol isomers. This process involves the excretion of glucuronides into the bile, followed by their deconjugation in the intestine by bacterial enzymes. The resulting metabolites are then reabsorbed into the portal circulation and returned to the liver nih.govnih.gov. This cyclical process can lead to prolonged exposure to the compound and its metabolites.
During enterohepatic circulation, this compound and its conjugates are further metabolized. The liver plays a central role in these transformations, primarily through Phase I reactions mediated by cytochrome P450 enzymes, such as CYP2A6, which facilitates hydroxylation and oxidation nih.gov. While specific degradation products for this compound are not extensively detailed in all literature, studies on menthol isomers generally indicate the formation of various hydroxylated metabolites nih.gov. For instance, p-menthane-3,8-diol (B45773) and 3,8-dihydroxy-p-menthane-7-carboxylic acid have been identified as major metabolites in urine, with a portion of these also being excreted as glucuronides nih.gov.
The elimination of these glucuronides and degradation products predominantly occurs via the urine. However, a smaller quantity is also removed through the feces nih.govoecd.org. The enterohepatic circulation contributes to the presence of various hydroxylated degradation products, which are then processed and excreted nih.gov.
Table 1: Identified Major Metabolites of Menthol Isomers (General)
| Metabolite Name | Primary Route of Excretion | Notes |
| Menthol Glucuronides | Urine, Feces | Conjugated form, subject to enterohepatic circulation |
| Hydroxylated Degradation Products | Urine, Feces | Various forms, including p-menthane-3,8-diol and 3,8-dihydroxy-p-menthane-7-carboxylic acid |
| Glucuronides of Hydroxylated Products | Urine, Feces | Further conjugation of hydroxylated metabolites |
Note: While this table reflects general findings for menthol isomers, specific quantitative data for this compound alone may vary.
Advanced Research Methodologies Applied to Neoisomenthol Studies
High-Resolution Chromatographic and Separation Techniques for Stereoisomer Analysis
The structural similarity among the four diastereomeric pairs of menthol (B31143) presents a significant analytical challenge. High-resolution chromatographic techniques are indispensable for the accurate identification and quantification of neoisomenthol (B150136) in complex mixtures.
Multidimensional gas chromatography (MDGC) and comprehensive two-dimensional gas chromatography (GCxGC) represent the forefront of separation science for these isomers. researchgate.netgcms.cz Enantioselective analysis using multidimensional gas chromatography has been successfully employed for the direct analysis of this compound in essential oils. researchgate.net A particularly effective method for resolving all eight menthol optical isomers, including (+)-neoisomenthol and (-)-neoisomenthol (B3416159), involves the use of tandem chiral capillary columns coupled with mass spectrometry (GC-MS). coresta.org This approach utilizes a dual-column setup, combining different chiral stationary phases to achieve comprehensive separation. For instance, a tandem system comprising a CycloSil-B column followed by a BGB-175 column has demonstrated baseline separation of all eight isomers, which is unachievable with single-column systems. coresta.org The high resolving power of GCxGC with a chiral column in the first dimension is also adept at overcoming coelution issues common in complex samples like peppermint oil, ensuring that enantiomer ratios are calculated without interference. gcms.cz
Biocatalytic Approaches for Enantiomeric Resolution and Purification
Biocatalysis offers a highly selective and environmentally sustainable alternative to classical chemical methods for resolving racemic mixtures of menthol isomers. leffingwell.com This approach is particularly valuable in processes that start from a synthetic mixture containing all eight isomers, such as the hydrogenation of thymol (B1683141). d-nb.info Lipases are the most commonly employed enzymes for this purpose due to their stereoselectivity in catalyzing transesterification reactions. leffingwell.commdpi.com
In Vitro and In Vivo Model Systems for Comprehensive Biological Evaluation
Evaluating the full biological profile of this compound requires a range of specialized in vitro and in vivo models. These systems allow researchers to investigate its effects at the molecular, cellular, and whole-organism levels.
In vitro models are essential for initial screening and mechanistic studies. The specific activity of this compound has been investigated using patch-clamp electrophysiology in HEK293 cells engineered to express specific ion channels. nih.govnih.gov This technique was used to demonstrate that (+)-neoisomenthol is an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key receptor responsible for the sensation of cold. nih.govnih.gov Although this compound activates TRPM8, its efficacy is lower than that of other isomers like (-)-menthol. nih.gov Broader studies on related isomers like neomenthol (B8682525) utilize a panel of human cancer cell lines (e.g., A431 skin carcinoma, PC-3 prostate cancer) and assays such as the Sulforhodamine B (SRB), Neutral Red Uptake (NRU), and MTT assays to assess antiproliferative activity. nih.gov These cellular models also enable the study of molecular targets, such as the inhibition of tubulin polymerization or the activity of enzymes like hyaluronidase (B3051955) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net
Computational Chemistry and Bioinformatics in Bioactivity Prediction and Target Identification
Computational methods are increasingly used to predict the biological activities of small molecules like this compound and to identify their potential protein targets, thereby accelerating the drug discovery process. These in silico techniques provide insights into molecular interactions that are difficult to observe experimentally.
Molecular docking is a primary tool used to study the binding of this compound to specific protein receptors. Studies have simulated the interaction of all eight menthol isomers, including L- and D-neoisomenthol, with olfactory receptors (ORs) to understand differences in odor perception. mdpi.comnih.gov These simulations calculate binding energies and identify key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand. For instance, the average binding energies of L-neoisomenthol and D-neoisomenthol with a panel of three olfactory receptors were found to be -6.2 kcal/mol and -6.37 kcal/mol, respectively. mdpi.com Similar docking studies have been performed to model the interaction of this compound with the TRPM8 ion channel, corroborating experimental findings that it binds within a cavity formed by the S1-S4 transmembrane helices. nih.gov
Machine learning (ML) is emerging as a powerful methodology for predicting the biological activity of compounds based on their structural features. ijcrt.orgmdpi.com By training algorithms on large datasets of known chemical structures and their associated bioactivities, ML models can learn complex structure-activity relationships (SARs). ijcrt.org These models can then be used to screen new or untested compounds like this compound for potential therapeutic effects or other biological interactions. For terpenoids, ML models can predict interactions with biological targets, toxicity, and pharmacokinetic properties. mdpi.com While specific ML models developed exclusively for this compound are not yet prominent in the literature, the framework has been applied to the broader class of monoterpenes. Such approaches typically use molecular descriptors (e.g., fingerprints, physicochemical properties) as input to predict endpoints such as binding affinity to a specific target or broader activity classifications (e.g., active/inactive). github.com
Thermodynamic mutant cycle analysis (TMCA) is a sophisticated experimental technique that provides quantitative insights into the specific molecular interactions between a ligand and a receptor. nih.gov This method has been applied with high precision to study the interaction of this compound with the TRPM8 ion channel. nih.govnih.gov
TMCA involves measuring the functional consequences (e.g., changes in binding affinity or channel activation) of mutating specific amino acid residues in the protein target and, in parallel, making systematic modifications to the ligand. By comparing the effects of these changes individually and in combination, the energetic contribution of a single interaction between a part of the ligand and a specific residue can be calculated. nih.gov A study comparing the activation of TRPM8 by (-)-menthol, (+)-neomenthol, and (+)-neoisomenthol used TMCA to probe the roles of the hydroxyl and isopropyl groups. The analysis revealed that the isopropyl group of these menthol isomers interacts with the S4 helix of the TRPM8 channel, while the hydroxyl group interacts with the S3 helix. nih.gov This advanced methodology provides a detailed energetic map of the ligand-receptor binding interface, explaining at a molecular level how this compound engages and activates its target.
Future Research Trajectories and Unexplored Avenues for Neoisomenthol
Elucidation of Underexplored Biological Functions and Comparative Studies with Isomers
Future research should prioritize a systematic exploration of neoisomenthol's biological activities beyond its known sensory characteristics. While l-menthol (B7771125) is well-documented for its anti-inflammatory, analgesic, and antimicrobial properties, it is crucial to determine if This compound (B150136) exhibits similar or novel effects. frontiersin.org Comparative studies with its other seven isomers are essential to understand how subtle changes in stereochemistry influence biological function.
Sensory analysis has revealed significant differences in the odor profiles among menthol (B31143) isomers. nih.gov L-menthol is known for its pleasant, sweet, and mint-like odor, while other isomers often present off-notes like musty or herbal aromas. nih.govresearchgate.net Notably, D-neoisomenthol is reported to have the most pronounced minty aroma and freshness among the other isomers, making it the most similar to l-menthol in this regard. nih.govresearchgate.net However, the full spectrum of its bioactivity remains largely uncharacterized. For instance, studies on other menthol stereoisomers have shown varying levels of antifungal activity, a promising avenue for investigation with this compound. pernaton.ch A comprehensive screening of this compound against various bacterial and fungal strains, inflammatory markers, and nociceptive pathways would provide a foundational understanding of its therapeutic potential.
Table 1: Comparative Sensory Properties of Menthol Isomers This table is interactive and can be sorted by clicking on the column headers.
| Isomer | Odor Profile Highlights | Detection Threshold (mg/L) |
|---|---|---|
| l-Menthol | Pleasant, sweet, mint-like, distinct freshness | 5.166 |
| d-Menthol | Minty, with some off-notes | 4.734 |
| l-Isomenthol | Reduced minty aroma | 41.016 |
| d-Isomenthol | Least pronounced minty aroma | 19.348 |
| l-Neomenthol | Reduced minty aroma, low cooling intensity | 14.275 |
| d-Neomenthol | Reduced minty aroma, low cooling intensity | 21.669 |
| l-Neoisomenthol | Minty aroma, similar threshold to l-neomenthol | 14.265 |
| d-Neoisomenthol | Most pronounced minty aroma and freshness (after l-menthol) | 8.972 |
Data sourced from sensory analysis and detection threshold studies. nih.gov
Advanced Mechanistic Characterization of Bioactivity at the Cellular and Subcellular Levels
A critical future direction is to move beyond phenomenological observations to a detailed mechanistic understanding of how this compound interacts with biological systems at the molecular level. For menthol, the primary mechanism of its cooling sensation is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. frontiersin.org Research should focus on whether this compound also acts as a TRPM8 agonist and determine its binding affinity and efficacy in comparison to l-menthol.
Furthermore, menthol is known to modulate the activity of various other ion channels, including voltage-gated sodium, potassium, and calcium channels, as well as neurotransmitter receptors like GABA and glycine (B1666218) receptors. nih.gov Future studies must investigate if this compound shares these targets. Molecular docking simulations have already been used to probe the interactions between menthol isomers and olfactory receptors, indicating that hydrogen bonding and hydrophobic interactions are key binding forces. nih.gov These computational approaches, combined with cellular validation assays, can be employed to predict and confirm the subcellular targets of this compound. nih.gov Pinpointing these interactions will be crucial for explaining its specific biological effects and for the rational design of derivatives with enhanced or novel activities.
Development of Novel, Efficient, and Sustainable Synthetic Strategies
The production of specific menthol isomers, including this compound, often relies on processes that generate a mixture of all eight stereoisomers, which must then be separated. researchgate.net Industrial synthesis routes, such as those starting from m-cresol (B1676322) or thymol (B1683141), involve hydrogenation steps that result in these complex mixtures. researchgate.netsymrise.com A significant area for future research is the development of highly stereoselective synthetic methods that can produce this compound with high purity, thereby avoiding costly and energy-intensive separation processes.
The principles of green chemistry are paramount in this endeavor. Research is moving towards utilizing renewable starting materials and environmentally benign reaction conditions. nih.gov For example, novel synthesis routes starting from 3-carene, a byproduct of the paper industry, are being explored. nih.govresearcher.life These methods aim to use heterogeneous catalysis and greener reagents to produce a mixture of menthol isomers that can be separated, with the undesired isomers being recycled back into the process to minimize waste. nih.govresearcher.life Further innovation in asymmetric catalysis could lead to pathways that directly favor the formation of the specific stereochemical configuration of this compound, representing a major advance in efficiency and sustainability. europa.eulibretexts.org
Integration of Multi-Omics Approaches in Metabolic and Pharmacological Studies
To gain a holistic understanding of this compound's effects, future research should integrate multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov These powerful tools can provide a comprehensive view of the molecular and metabolic changes induced by this compound in biological systems. frontiersin.org
Metabolomics can be used to trace the metabolic fate of this compound in vivo, identifying its metabolites and comparing its metabolic pathways to those of other isomers. This provides insights into its bioavailability and biotransformation.
Proteomics can help in identifying the direct protein targets of this compound. By analyzing changes in protein expression and post-translational modifications in cells or tissues exposed to the compound, researchers can uncover its mechanism of action and potential off-target effects.
Transcriptomics allows for the analysis of genome-wide changes in gene expression following this compound treatment. This can reveal the signaling pathways and cellular processes that are modulated by the compound, offering clues to its broader pharmacological effects.
Genomics can help identify genetic variations that may influence an individual's response to this compound, paving the way for personalized applications.
By combining these multi-omics datasets, researchers can construct detailed molecular networks that describe the pharmacological and metabolic impact of this compound, accelerating its potential development for various applications. mdpi.com
Q & A
Q. How can neoisomenthol be synthesized from menthol or its isomers, and what methodological challenges arise in ensuring stereochemical purity?
this compound can be synthesized via stereoselective isomerization of menthol using the Mitsunobu reaction. This method employs chloroacetic acid to invert the hydroxyl group configuration, yielding this compound from menthol under mild conditions . However, contamination by other diastereomers (e.g., isomenthol, neomenthol) is common. Advanced gas chromatography (GC) with polar capillary columns, as described by Gillen and Scanlon, is critical for resolving and quantifying isomers in reaction mixtures. For example, a DB-Wax column (30 m × 0.25 mm ID, 0.25 µm film) with temperature programming (60°C to 220°C at 3°C/min) achieves baseline separation of all six menthone/isomenthone reduction products .
Q. What analytical techniques are most reliable for distinguishing this compound from other menthol isomers, and how are these validated?
Gas chromatography-mass spectrometry (GC-MS) paired with chiral columns is the gold standard. For instance, a study using a β-cyclodextrin-based column resolved this compound (RI = 1175) from menthol (RI = 1175) and isomenthol (RI = 1186) by exploiting subtle differences in hydrogen bonding . Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NOESY and HMBC, can confirm stereochemistry by correlating hydroxyl proton spatial interactions with neighboring methyl or isopropyl groups . Validation requires comparing retention indices and spectral data against authenticated standards, as highlighted in Food Chemistry (2021) .
Q. How does this compound occur naturally, and what factors influence its concentration in plant-derived essential oils?
this compound is a minor constituent in Mentha species, typically constituting <2% of peppermint oil. Its concentration varies with plant developmental stage: in pennyroyal (Mentha pulegium), this compound levels peak at 3.77% during flowering (85 days after transplanting) but are undetectable in early growth stages . Extraction protocols using hydrodistillation (Clevenger apparatus, 4 hr) followed by GC-FID analysis are recommended for reproducible quantification .
Advanced Research Questions
Q. What catalytic strategies enhance stereoselective synthesis of this compound, and how do reaction conditions impact isomer distribution?
Hydrogenation of menthone-isomenthone mixtures over cobalt catalysts modified with (+)-tartaric acid yields this compound as the major product (≥60% selectivity) under high-pressure conditions (10 MPa H₂, 130°C). Ethyl acetate as a solvent further enhances stereoselectivity by stabilizing transition states favoring the cis-isomer . Contrastingly, dissolving metal reductions (e.g., Na/EtOH) favor menthol due to thermodynamic control. A comparative table summarizes key outcomes:
| Catalyst | Solvent | Temp (°C) | Pressure (MPa) | This compound Yield | Major Byproduct |
|---|---|---|---|---|---|
| Co-(+)-tartaric acid | Ethyl acetate | 130 | 10 | 60% | Isomenthol |
| Raney Ni | Water | 80 | 5 | 15% | Menthol |
Q. What enzymatic pathways regulate this compound biosynthesis, and how can these be manipulated in vitro?
Menthone reductases (MNRs) from Mentha species catalyze the NADPH-dependent reduction of isomenthone to this compound. For example, recombinant MNR from peppermint converts isomenthone to 86% isomenthol and 14% this compound at pH 6.5, with a Kₘ of 100 µM for isomenthone . Site-directed mutagenesis of residue Phe395 to alanine shifts product specificity toward this compound (45% yield), demonstrating the role of hydrophobic substrate binding . In vitro assays should include 0.5 mg purified enzyme, 100 mM substrate, and 500 µM NADPH in 50 mM phosphate buffer (pH 6.5) at 30°C .
Q. How does this compound’s stereochemistry influence its biological activity compared to menthol, particularly in TRPM8 channel activation?
this compound’s isopropyl group orientation (axial vs. equatorial) critically modulates TRPM8 activation. Electrophysiological studies show (+)-neoisomenthol activates TRPM8 with an EC₅₀ of 12 µM at −80 mV, 3-fold weaker than (−)-menthol (EC₅₀ = 4 µM). Mutagenesis of TRPM8’s I846 residue (isopropyl binding site) reduces coupling energy by 3.1 kT, confirming steric interactions dominate efficacy . Experimental protocols involve voltage-clamp recordings in HEK293 cells expressing TRPM8, with dose-response curves generated from 0.1–100 µM agonist .
Methodological Notes
- Structural Elucidation : For novel this compound derivatives, report ¹H/¹³C NMR (CDCl₃, 500 MHz), IR (KBr, ν-OH = 3350 cm⁻¹), and high-resolution MS data. Assign configurations via NOESY correlations (e.g., H-1/H-3 axial protons) .
- Sensory Analysis : Use trained panels (n ≥ 7) to score this compound’s flavor attributes (e.g., musty, camphoraceous) on a 5-point scale. Reference thresholds: 3 ppm in 5% sucrose solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
